2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a 1,2,4-oxadiazole ring
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride has been studied for its potential as a cytotoxic agent and enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies for its antimicrobial and anticancer properties. Its mechanism of action involves interfering with cellular processes in pathogens and cancer cells, making it a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as agents for the treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been revealed .
Biochemical Pathways
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond, which is actively employed in organic synthesis .
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to the presence of the 1,2,4-oxadiazole ring, which is a common feature in many pharmaceuticals .
Result of Action
1,2,4-oxadiazole derivatives have been recognized for their therapeutic effects in various conditions, including cancer, age-related diseases, microbial infections, and more .
Action Environment
The synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a naoh–dmso medium at ambient temperature has been reported .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to meet commercial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
2-Amino-N-((3-phenyl-1,3,4-oxadiazol-5-yl)methyl)acetamide hydrochloride
2-Amino-N-((3-phenyl-1,2,4-thiadiazol-5-yl)methyl)acetamide hydrochloride
2-Amino-N-((3-phenyl-1,2,4-triazol-5-yl)methyl)acetamide hydrochloride
Uniqueness: 2-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride stands out due to its specific structural features and reactivity. Its oxadiazole ring provides unique chemical properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2.ClH/c12-6-9(16)13-7-10-14-11(15-17-10)8-4-2-1-3-5-8;/h1-5H,6-7,12H2,(H,13,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFWAOUIOZDNNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435804-72-0 |
Source
|
Record name | Acetamide, 2-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435804-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.